In Vivo Antitumor Efficacy: ZE132 Outperforms Anti-PD-1 Antibody in CT26 Syngeneic Model
In a CT26 colorectal cancer syngeneic mouse model, ZE132 treatment (50 mg/kg, i.p., daily) inhibited tumor growth by 64% compared to vehicle control [1]. This efficacy surpassed that of an anti-PD-1 antibody administered under the same experimental conditions [1]. In contrast, BMS-1166, despite superior biochemical potency (IC50 = 1.4 nM), has no reported peer-reviewed in vivo efficacy data directly comparing it to anti-PD-1 antibody [2]. BMS-202 at 50 mg/kg (i.p.) in a humanized NOG mouse model failed to demonstrate significant tumor growth inhibition as monotherapy [3].
| Evidence Dimension | Tumor growth inhibition (TGI) in CT26 colorectal cancer syngeneic model |
|---|---|
| Target Compound Data | 64% TGI |
| Comparator Or Baseline | Anti-PD-1 antibody (unspecified clone) |
| Quantified Difference | ZE132 TGI exceeded that of anti-PD-1 antibody (exact percentage difference not reported) |
| Conditions | CT26 syngeneic mouse model; ZE132 dosed at 50 mg/kg i.p. daily; anti-PD-1 antibody dosed equivalently |
Why This Matters
This direct comparison establishes ZE132 as one of the few small-molecule PD-1/PD-L1 inhibitors with peer-reviewed evidence of superior in vivo efficacy relative to antibody-based checkpoint blockade, a critical differentiator for immunotherapy research programs.
- [1] Liu C, et al. Br J Pharmacol. 2021;178(13):2651-2670. PMID: 33768523. View Source
- [2] MedChemExpress. BMS-1166 hydrochloride datasheet. View Source
- [3] Miyazaki S, et al. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. Sci Rep. 2023. View Source
